molecular formula C15H13NOS3 B11041159 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one

1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one

Cat. No.: B11041159
M. Wt: 319.5 g/mol
InChI Key: RNPQGRIFBIMOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one is a complex organic compound with a unique structure that includes a quinoline core fused with a dithiolo ring system

Preparation Methods

The synthesis of 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the dithiolo ring system. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

    Addition: Addition reactions may occur at the double bond in the prop-2-en-1-one moiety, using reagents such as hydrogen or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.

Properties

Molecular Formula

C15H13NOS3

Molecular Weight

319.5 g/mol

IUPAC Name

1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one

InChI

InChI=1S/C15H13NOS3/c1-4-11(17)16-10-8-6-5-7-9(10)12-13(15(16,2)3)19-20-14(12)18/h4-8H,1H2,2-3H3

InChI Key

RNPQGRIFBIMOFC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)C=C)C(=S)SS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.